Sorbitan, isooctadecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

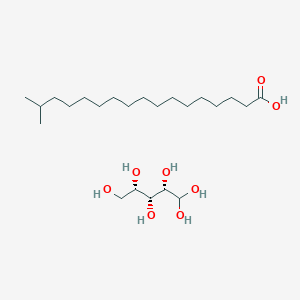

Sorbitan, isooctadecanoate is a sorbitan fatty acid ester, commonly used as an emulsifier in various industrial applications. It is derived from the esterification of sorbitan with isooctadecanoic acid. This compound is known for its ability to stabilize emulsions, making it a valuable ingredient in cosmetics, pharmaceuticals, and food products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sorbitan, isooctadecanoate is synthesized through the esterification of sorbitan with isooctadecanoic acid. The reaction typically involves heating sorbitan and isooctadecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150°C to 200°C, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The process includes the dehydration of sorbitol to form sorbitan, followed by esterification with isooctadecanoic acid. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Sorbitan, isooctadecanoate primarily undergoes hydrolysis and esterification reactions. Under acidic or basic conditions, it can hydrolyze to produce sorbitan and isooctadecanoic acid. Additionally, it can participate in transesterification reactions with other alcohols or acids .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide) at elevated temperatures.

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, temperatures between 150°C to 200°C

Major Products:

Hydrolysis: Sorbitan and isooctadecanoic acid.

Esterification: Sorbitan esters with various fatty acids

Aplicaciones Científicas De Investigación

Cosmetic Industry

Sorbitan isooctadecanoate is widely used in cosmetic formulations as an emulsifier and surfactant . It helps to stabilize emulsions, ensuring that oil and water components do not separate. The safety assessment by the Cosmetic Ingredient Review (CIR) panel concluded that sorbitan esters, including isooctadecanoate, are safe for use in cosmetics at current concentrations .

Applications in Cosmetics:

- Emulsifying Agent : Facilitates the mixing of oil and water phases in creams and lotions.

- Stabilizer : Enhances the stability of formulations against separation.

- Surfactant : Reduces surface tension, improving the spreadability of products.

Food Industry

Sorbitan esters are also utilized as food additives. They serve as emulsifiers in various food products, aiding in the mixing of ingredients that typically do not blend well.

Applications in Food:

- Emulsifiers : Used in margarine and spreads to maintain consistency.

- Stabilizers : Help to maintain texture and prevent separation in sauces and dressings.

Pharmaceutical Applications

In pharmaceuticals, sorbitan isooctadecanoate is employed as an excipient in drug formulations. Its properties assist in enhancing the bioavailability of active ingredients.

Pharmaceutical Uses:

- Drug Delivery Systems : Used to create niosomes—non-ionic surfactant-based vesicles for targeted drug delivery .

- Stabilizing Agent : Helps maintain the integrity of liquid formulations.

Industrial Applications

This compound finds utility in various industrial applications due to its effective surfactant properties.

Industrial Uses:

- Textile Industry : Acts as a wetting agent in dyeing processes.

- Agricultural Products : Functions as an emulsifier in pesticide formulations .

Case Study 1: Safety Assessment in Cosmetics

A comprehensive review conducted by the CIR evaluated multiple sorbitan esters, including isooctadecanoate. The panel affirmed their safety for topical use based on extensive toxicological studies . The studies indicated low toxicity levels when applied dermally or ingested at typical concentrations used in cosmetics.

Case Study 2: Food Emulsification

Research demonstrated that sorbitan esters effectively stabilize emulsions in food products like salad dressings. A study found that using sorbitan monostearate significantly improved the texture and shelf-life of these products compared to those without emulsifiers .

Data Tables

| Application Area | Specific Use | Safety Profile |

|---|---|---|

| Cosmetics | Emulsifier for creams and lotions | Safe at concentrations up to 10% |

| Food | Emulsifier in margarine | Generally recognized as safe (GRAS) |

| Pharmaceuticals | Excipients for drug formulations | Low toxicity; safe for oral use |

| Industrial | Wetting agent in textiles | Non-toxic; safe for industrial use |

Mecanismo De Acción

The primary mechanism of action of sorbitan, isooctadecanoate is its ability to reduce surface tension between different phases, thereby stabilizing emulsions. It achieves this by aligning at the interface of oil and water phases, with its hydrophilic sorbitan moiety interacting with water and its hydrophobic isooctadecanoate chain interacting with oil. This alignment reduces the interfacial tension and prevents the coalescence of droplets .

Comparación Con Compuestos Similares

- Sorbitan monostearate

- Sorbitan tristearate

- Sorbitan monolaurate

Comparison: Sorbitan, isooctadecanoate is unique due to its branched isooctadecanoic acid moiety, which imparts different physical properties compared to other sorbitan esters. For instance, it has a higher melting point and different solubility characteristics, making it suitable for specific applications where other sorbitan esters might not be as effective .

By understanding the properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields, from pharmaceuticals to cosmetics.

Propiedades

Número CAS |

71902-01-7 |

|---|---|

Fórmula molecular |

C23H48O8 |

Peso molecular |

452.6 g/mol |

Nombre IUPAC |

16-methylheptadecanoic acid;pentane-1,1,2,3,4,5-hexol |

InChI |

InChI=1S/C18H36O2.C5H12O6/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;6-1-2(7)3(8)4(9)5(10)11/h17H,3-16H2,1-2H3,(H,19,20);2-11H,1H2 |

Clave InChI |

DAPHOROYFQLVHF-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(C(C(C(O)O)O)O)O)O |

SMILES isomérico |

CC(C)CCCCCCCCCCCCCCC(=O)O.C([C@@H]([C@H]([C@@H](C(O)O)O)O)O)O |

SMILES canónico |

CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(C(C(C(O)O)O)O)O)O |

Key on ui other cas no. |

71902-01-7 |

Descripción física |

Liquid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.